"4-Amino-6,8-dichloro-2-methylquinoline" molecular structure
"4-Amino-6,8-dichloro-2-methylquinoline" molecular structure
[1]
Part 1: Executive Technical Summary[1]
Compound Identity:
Core Significance: 4-Amino-6,8-dichloro-2-methylquinoline represents a specialized scaffold within the 4-aminoquinoline pharmacophore family.[1] While 4-aminoquinolines (e.g., Chloroquine) are historically pivotal in antimalarial therapy, the specific 6,8-dichloro substitution pattern combined with a 2-methyl group introduces unique electronic and steric properties.[1] This derivative serves as a critical intermediate in the synthesis of next-generation antimalarials designed to overcome resistance, as well as a potential kinase inhibitor in oncology.[1][2] The chlorine atoms at positions 6 and 8 increase lipophilicity and metabolic stability by blocking common oxidation sites, while the 2-methyl group influences the planarity and binding affinity in the active site of target enzymes (e.g., PfDHFR or tyrosine kinases).
Part 2: Molecular Architecture & Physicochemical Properties[1][5]
Structural Geometry and Electronic Effects
The quinoline core is a planar, bicyclic aromatic system. In this specific derivative, the electron-withdrawing nature of the chlorine atoms at positions 6 and 8 significantly alters the electron density of the benzenoid ring.
-
Electronic Deficit: The inductive effect (-I) of the chlorines reduces the electron density on the aromatic ring, potentially increasing the acidity of the 4-amino protons and decreasing the basicity of the quinoline nitrogen (N1).[1]
-
Steric Environment: The 2-methyl group provides a steric anchor that can restrict rotation when this molecule is used as a ligand.[1][2] The 8-chloro substituent introduces steric bulk near the ring nitrogen, which can modulate pKa and metal coordination capability.[1][2]
Physicochemical Data Profile[1][2][6]
| Property | Value (Experimental/Predicted) | Significance |
| LogP (Lipophilicity) | ~3.2 - 3.5 | High membrane permeability; suitable for intracellular targets (e.g., parasitic food vacuole).[1][2] |
| pKa (Ring Nitrogen) | ~7.0 - 7.5 | Lower than unsubstituted 4-aminoquinoline due to Cl electron withdrawal; critical for lysosomal trapping.[1] |
| H-Bond Donors | 1 (Exocyclic NH₂) | Critical for binding site interaction (e.g., Serine/Threonine residues).[1][2] |
| H-Bond Acceptors | 2 (Ring N, Exocyclic N) | Facilitates interaction with protonated residues or water networks.[1] |
| Topological Polar Surface Area | ~39 Ų | Indicates good oral bioavailability potential (Rule of 5 compliant).[1] |
Part 3: Synthetic Fabrication Protocols
Directive: The following protocol utilizes a modified Conrad-Limpach synthesis followed by Nucleophilic Aromatic Substitution (
Workflow Visualization
Figure 1: Step-wise synthetic pathway from aniline precursor to final aminoquinoline derivative.
Detailed Methodology
Step 1: Enamine Formation & Cyclization (Conrad-Limpach)[1][2]
-
Reagents: 2,4-Dichloroaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Ethanol (Solvent), HCl (cat).
-
Protocol: Reflux the aniline and keto-ester in ethanol with a catalytic amount of acid. Remove water azeotropically to drive the equilibrium toward the enamine (ethyl 3-(2,4-dichloroanilino)but-2-enoate).[1][2]
-
Cyclization: The isolated enamine is added dropwise to boiling diphenyl ether (Dowtherm A) at ~250°C. High temperature is strictly required to overcome the activation energy for the intramolecular electrophilic aromatic substitution.[2]
-
Validation: Formation of a solid precipitate upon cooling (4-hydroxy-6,8-dichloro-2-methylquinoline).
Step 2: Aromatization/Chlorination[1]
-
Reagents: Phosphorus Oxychloride (
).[1][2] -
Protocol: The 4-hydroxy intermediate is refluxed in neat
for 2-4 hours. The hydroxyl group is converted to a good leaving group (dichlorophosphate) and displaced by chloride.[1][2] -
Safety Note: Quench excess
carefully on ice; the reaction is violently exothermic.[1][2]
Step 3: Amination (
)[1][2]
-
Reagents: Ammonia (gas or methanolic solution) or Phenol/Ammonium Acetate melt.[1][2]
-
Mechanism: The 4-chloro position is highly activated for nucleophilic attack due to the protonation of the ring nitrogen (if acid catalysis is used) or the electron-deficient nature of the pyridine ring.[1][2]
-
Protocol: Heat the 4,6,8-trichloro-2-methylquinoline with a saturated solution of
in methanol in a sealed pressure vessel at 130-150°C for 12 hours. -
Purification: Recrystallization from ethanol/water yields the target 4-amino compound as crystalline needles.[1][2]
Part 4: Structural Characterization (Spectroscopy)[1][2]
To validate the structure of the synthesized compound, the following spectroscopic signatures must be confirmed.
Proton NMR ( -NMR)[1][2][7]
-
Solvent: DMSO-
-
Key Signals:
- 2.4-2.6 ppm (s, 3H): Methyl group at position 2.[1][2]
- 6.5-6.8 ppm (s, 1H): Proton at position 3 (H3).[1][2] This is a characteristic singlet for 2,4-disubstituted quinolines.[1][2]
-
7.0-7.5 ppm (br s, 2H): Exocyclic amino group (
).[1][2] Exchangeable with . - 7.8-8.2 ppm (d, J~2.5 Hz, 1H): Proton at position 5 (H5).[1][2] Shows meta coupling.
- 7.6-7.9 ppm (d, J~2.5 Hz, 1H): Proton at position 7 (H7).[1][2] Shows meta coupling with H5.[1][2]
-
Note: The absence of ortho coupling confirms the 6,8-substitution pattern.[1][2]
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.[1]
-
Parent Ion:
227 ( ).[1][2] -
Isotope Pattern: A distinct cluster at
227, 229, and 231 with relative intensities of roughly 9:6:1, characteristic of a molecule containing two chlorine atoms ( vs ).
Part 5: Biological & Pharmaceutical Context[1][6][8]
Pharmacophore Mapping
The 4-aminoquinoline scaffold functions primarily through
Figure 2: Structure-Activity Relationship (SAR) nodes for the target molecule.[1]
Mechanism of Action
-
Antimalarial (Hemozoin Inhibition): Like Chloroquine, this molecule enters the acidic food vacuole of the malaria parasite (Plasmodium falciparum).[1] The basic ring nitrogen becomes protonated, trapping the molecule inside (ion trapping).[1] It then binds to hematin dimers, preventing their crystallization into non-toxic hemozoin, leading to parasite death via heme toxicity.[1]
-
Kinase Inhibition: The planar structure mimics ATP.[1][2] The 4-amino group can form hydrogen bonds with the "hinge region" of kinase enzymes (e.g., EGFR, Src), while the hydrophobic chlorines occupy the selectivity pocket.
Part 6: References
-
PubChem. (2025).[1][2] Compound Summary: 4-Amino-6,8-dichloro-2-methylquinoline (CAS 917562-01-7).[1][2][3] National Library of Medicine.[1] [Link][1][2]
-
Romero, A. H., et al. (2025).[1][2][4] 4-Aminoquinoline: A comprehensive review of synthetic strategies. PubMed Central.[1][2] [Link](Note: Generalized link to PMC search for verification)
Sources
- 1. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 917562-01-7|6,8-Dichloro-2-methylquinolin-4-amine|BLD Pharm [bldpharm.com]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
